2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[cyclohexane-1,4'-quinazolin]-5'-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(1,3-Benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 2’-(1,3-benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole moiety, which can be achieved through the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions . The quinazoline ring is then formed through a cyclization reaction involving a suitable precursor. The final step involves the formation of the spiro linkage, which can be accomplished through a nucleophilic substitution reaction.
Chemical Reactions Analysis
2’-(1,3-Benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-(1,3-Benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2’-(1,3-benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2’-(1,3-benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol include other spiro compounds and benzoxazole derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. Some examples of similar compounds are:
- 2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1’-cyclopentane]one
- 2-(1,3-Benzoxazol-2-ylamino)spiro[1,6,7,8-tetrahydroquinazoline-4,1’-cyclohexane]-5-one
The uniqueness of 2’-(1,3-benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol lies in its specific spiro linkage and the presence of both benzoxazole and quinazoline rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-7,7-dimethylspiro[6,8-dihydro-1H-quinazoline-4,1'-cyclohexane]-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-21(2)12-15-18(16(27)13-21)22(10-6-3-7-11-22)26-19(23-15)25-20-24-14-8-4-5-9-17(14)28-20/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPQQSNHDLDFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(CCCCC3)N=C(N2)NC4=NC5=CC=CC=C5O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.